molecular formula C9H10N2O B3026755 (1-Methyl-1H-indazol-7-YL)methanol CAS No. 1092961-08-4

(1-Methyl-1H-indazol-7-YL)methanol

Cat. No.: B3026755
CAS No.: 1092961-08-4
M. Wt: 162.19
InChI Key: DNRBEEHECQQHAI-UHFFFAOYSA-N
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Description

(1-Methyl-1H-indazol-7-YL)methanol is an organic compound with the molecular formula C9H10N2O It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, and causes eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center/doctor if you feel unwell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-1H-indazol-7-YL)methanol typically involves the reaction of indazole derivatives with formaldehyde under acidic conditions. A common method includes the use of a catalyst such as sodium hydroxide in a suitable solvent like methanol . Another approach involves the Grignard reaction, where 2-formyl-1-methyl-1H-indazole reacts with phenylmagnesium bromide .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned laboratory methods to ensure higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: (1-Methyl-1H-indazol-7-YL)methanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it to the corresponding alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Mechanism of Action

The mechanism of action of (1-Methyl-1H-indazol-7-YL)methanol is not fully understood. its derivatives are known to interact with various molecular targets, including enzymes and receptors. For example, some indazole derivatives inhibit phosphoinositide 3-kinase, which plays a role in cell growth and survival . The exact pathways and molecular interactions depend on the specific structure and functional groups of the derivative.

Comparison with Similar Compounds

  • (1-Methyl-1H-indazol-3-YL)methanol
  • (1-Methyl-1H-indazol-4-YL)methanol
  • (1-Methyl-1H-indazol-5-YL)methanol

Comparison: (1-Methyl-1H-indazol-7-YL)methanol is unique due to its specific substitution pattern on the indazole ring. This affects its chemical reactivity and biological activity compared to other isomers. For instance, the position of the hydroxyl group can influence the compound’s ability to form hydrogen bonds, impacting its solubility and interaction with biological targets .

Properties

IUPAC Name

(1-methylindazol-7-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-11-9-7(5-10-11)3-2-4-8(9)6-12/h2-5,12H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRBEEHECQQHAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2CO)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657128
Record name (1-Methyl-1H-indazol-7-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092961-08-4
Record name 1-Methyl-1H-indazole-7-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092961-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-Methyl-1H-indazol-7-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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